(3-Formyloxy-2-hydroxypropyl) formate
Description
Properties
IUPAC Name |
(3-formyloxy-2-hydroxypropyl) formate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-3-9-1-5(8)2-10-4-7/h3-5,8H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJHFLQQJHYWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC=O)O)OC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309017 | |
| Record name | (3-formyloxy-2-hydroxypropyl) formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10303-53-4 | |
| Record name | Glyceryl 1,3-diformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010303534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC210788 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-formyloxy-2-hydroxypropyl) formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70309017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,3-DIFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/440W2M7ZVT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Overview
The most straightforward method to prepare (3-Formyloxy-2-hydroxypropyl) formate is the esterification of glycerol with formic acid or formate esters such as methyl formate. This reaction typically involves:
- Reacting glycerol (1,2,3-propanetriol) with formic acid or methyl formate.
- Catalysis by acid catalysts or basic catalysts depending on the process.
- Removal of water or methanol byproduct to drive the equilibrium toward ester formation.
Process Details and Conditions
- Catalysts: Acidic catalysts such as sulfuric acid or homogeneous basic catalysts are commonly used. Homogeneous basic catalysts can include sodium methoxide or other alkoxides.
- Temperature and Pressure: Reactions are often conducted at moderate temperatures (e.g., 80 °C) and sometimes elevated pressures to improve conversion.
- Equilibrium Considerations: The esterification is equilibrium-limited; removal of byproducts (water or methanol) is essential to achieve high yields.
- Hydrolysis Sensitivity: The formate esters are susceptible to hydrolysis, so controlling water content is critical.
Research Findings
- Hydrolysis of methyl formate to formic acid is thermodynamically unfavorable, with only 25-30% conversion at typical molar ratios of water to ester (2:1 or higher), necessitating efficient separation techniques to recover formic acid and drive the reaction forward.
- BASF and other industrial processes use liquid-liquid extraction with organic bases to separate formic acid from water, improving process efficiency.
Reaction Scheme
$$
\text{Glycerol} + 2 \text{HCOOH} \xrightarrow[\text{catalyst}]{\text{heat}} \text{(3-Formyloxy-2-hydroxypropyl) formate} + 2 \text{H}_2\text{O}
$$
or
$$
\text{Glycerol} + 2 \text{HCO}2\text{CH}3 \xrightarrow[\text{catalyst}]{\text{heat}} \text{(3-Formyloxy-2-hydroxypropyl) formate} + 2 \text{CH}_3\text{OH}
$$
Carbonylation of Carrier Alcohols (Glycerol Derivatives)
Process Description
An advanced industrial method involves carbonylation of carrier alcohols such as glycerol or its derivatives under carbon monoxide pressure in the presence of homogeneous catalysts to form formate esters.
- Carbon monoxide and the alcohol are reacted in a carbonylation zone.
- Homogeneous catalysts facilitate the formation of the formate ester.
- The reaction is equilibrium-limited by CO partial pressure and temperature.
- The effluent contains the formate ester, unreacted alcohol, and catalyst.
Reaction Conditions and Catalysts
- Pressure: High CO pressure (~150 bar) favors higher conversion.
- Temperature: Lower temperatures favor equilibrium but require longer reaction times (up to 12 hours).
- Catalysts: Homogeneous basic catalysts are preferred; heterogeneous catalysts are also known but less common.
- Separation: Catalyst separation and hydrolysis zones follow to recover formic acid and regenerate alcohol.
Advantages and Challenges
- High selectivity and purity of formate esters.
- Energy-intensive due to high pressure and long reaction times.
- Requires efficient catalyst recovery and recycling.
Process Flow Summary (from patent literature)
| Step | Description |
|---|---|
| a) Carbonylation | CO + glycerol + catalyst → formate ester mixture |
| b) Catalyst Separation | Removal of catalyst from effluent |
| c) Hydrolysis | Formate ester + water → formic acid + glycerol |
| d) Distillation | Separation of formic acid product (>75 wt%) and alcohol/ester stream |
This process is exemplified by the carbonylation of 1-propoxy-2-propanol, a glycerol derivative, to produce formate esters.
Selective Formylation of Primary Hydroxyl Groups
Mild and Selective Protection Method
A laboratory-scale method for preparing formate esters involves selective formyl protection of primary hydroxyl groups in polyols such as glycerol derivatives.
- Uses 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide in the presence of lithium fluoride.
- Conducted at room temperature in methylene chloride.
- Provides quantitative conversion to formate esters with high selectivity.
Research Findings
- This method is mild, avoiding harsh acidic or basic conditions.
- It is suitable for protecting primary hydroxyl groups selectively, which is useful in complex molecule synthesis.
- The procedure is efficient and yields pure formate esters without extensive purification.
Summary Table of Preparation Methods
| Method | Reactants | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Esterification | Glycerol + Formic acid or methyl formate | Acidic or basic catalysts, moderate heat | Simple, direct | Equilibrium-limited, hydrolysis sensitive |
| Carbonylation of Alcohols | Glycerol derivatives + CO | Homogeneous basic catalysts, high CO pressure, moderate temp | High purity, industrial scale | Energy-intensive, long reaction time |
| Selective Formylation | Primary alcohol + 2,4,6-trichloro-1,3,5-triazine + DMF + LiF | Room temperature, mild conditions | Highly selective, mild | Laboratory scale, less suited for bulk |
Additional Notes on Chemical Properties Relevant to Preparation
- (3-Formyloxy-2-hydroxypropyl) formate has a molecular weight of 148.11 g/mol and a density of approximately 1.273 g/cm³.
- It has a boiling point around 285 °C at atmospheric pressure, indicating thermal stability suitable for various reaction conditions.
- The compound is sensitive to hydrolysis, which must be controlled during synthesis and purification.
Chemical Reactions Analysis
Types of Reactions: Glyceryl 1,3-diformate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, glyceryl 1,3-diformate can hydrolyze back to glycerol and formic acid.
Oxidation: It can be oxidized to formic acid and other oxidation products.
Esterification: It can react with other acids to form different esters.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Esterification: Various carboxylic acids and acid catalysts.
Major Products Formed:
Hydrolysis: Glycerol and formic acid.
Oxidation: Formic acid and other oxidation products.
Esterification: Different esters depending on the carboxylic acid used.
Scientific Research Applications
Glyceryl 1,3-diformate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Investigated for its potential as a biocompatible material in various biological applications.
Medicine: Explored for its anti-inflammatory properties and potential use in drug formulations.
Mechanism of Action
The mechanism of action of glyceryl 1,3-diformate involves its interaction with biological molecules. It is believed to exert its effects through the modulation of inflammatory pathways. The compound may inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Comparison
The compound’s dual ester and hydroxyl groups differentiate it from simpler formate esters (e.g., methyl formate) and hydroxy-acid derivatives. Below is a comparative analysis:
Reactivity and Stability
- Hydrolysis Sensitivity : Unlike sodium formate (a stable salt), (3-Formyloxy-2-hydroxypropyl) formate’s ester bonds render it prone to hydrolysis, releasing formic acid and glycerol derivatives. This contrasts with formamido-containing analogs (e.g., the compound in ), where amide bonds confer greater resistance to hydrolysis.
- This limits the compound’s direct role in NAD(P)+-dependent redox systems.
Q & A
Basic Questions
Q. What are the recommended synthetic methodologies for (3-Formyloxy-2-hydroxypropyl) formate in laboratory settings?
- Answer : The synthesis typically involves sequential esterification and formylation reactions. For instance, formylation of hydroxy groups can be achieved using formic acid derivatives (e.g., acetic formic anhydride) under controlled anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product. Reaction progress should be monitored using thin-layer chromatography (TLC) and confirmed via -NMR for characteristic formate ester peaks (δ ~8.0–8.2 ppm for formyl protons) .
Q. What spectroscopic and crystallographic techniques are appropriate for characterizing (3-Formyloxy-2-hydroxypropyl) formate?
- Answer :
- Spectroscopy :
- - and -NMR to confirm ester linkages and hydroxyl group conversion.
- FT-IR for identifying formyl (C=O stretch ~1720 cm) and hydroxyl (broad peak ~3400 cm) functional groups.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry and hydrogen-bonding networks. Ensure crystallization in non-polar solvents (e.g., hexane/dichloromethane) to obtain high-quality crystals .
Q. What safety protocols are essential when handling (3-Formyloxy-2-hydroxypropyl) formate?
- Answer :
- Use fume hoods to avoid inhalation of volatile formate esters.
- Wear nitrile gloves and safety goggles to prevent skin/eye irritation (formate esters are known irritants; see analogous data for calcium formate ).
- Store in airtight containers under inert gas (N/Ar) to minimize hydrolysis.
Advanced Research Questions
Q. How can researchers design experiments to investigate the thermal decomposition pathways of (3-Formyloxy-2-hydroxypropyl) formate?
- Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N atmosphere) to identify decomposition thresholds.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze evolved gases (e.g., formic acid, CO, or formaldehyde) to map degradation products.
- Computational Modeling : Use density functional theory (DFT) to predict bond dissociation energies (BDEs) and identify labile sites (e.g., formate ester linkages) .
Q. How can contradictions in reported stability data for formate esters be resolved methodologically?
- Answer :
- Controlled Replication : Repeat stability studies under standardized conditions (temperature, humidity, solvent systems) to isolate variables.
- Cross-Validation : Compare experimental results with computational thermochemical data (e.g., formation enthalpy ΔH from gas-phase studies) to identify outliers .
- Degradation Kinetics : Perform Arrhenius analysis (via HPLC or NMR) to quantify hydrolysis rates under varying pH and solvent polarities.
Q. What computational approaches are effective in predicting the reactivity of (3-Formyloxy-2-hydroxypropyl) formate in novel reactions?
- Answer :
- Reactivity Mapping : Use molecular dynamics (MD) simulations to model solvent interactions and transition states during nucleophilic acyl substitution.
- Quantum Mechanical Calculations : Employ DFT (e.g., B3LYP/6-31G*) to predict electrophilicity at formyloxy groups and regioselectivity in cross-coupling reactions .
- Solvent Effects : Apply continuum solvation models (e.g., COSMO-RS) to assess how polarity influences reaction pathways.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectroscopic data for formate esters?
- Answer :
- Standardized Calibration : Use internal standards (e.g., tetramethylsilane for NMR) and replicate measurements across multiple instruments.
- Isotopic Labeling : Synthesize -labeled analogs to resolve overlapping peaks in crowded spectral regions.
- Comparative Databases : Cross-reference with high-quality crystallographic datasets (e.g., IUCr repositories) to validate structural assignments .
Methodological Tables
Table 1 : Key Synthetic and Analytical Parameters for (3-Formyloxy-2-hydroxypropyl) Formate
| Parameter | Method/Value | Reference |
|---|---|---|
| Formylation Reagent | Acetic formic anhydride | |
| Purification | Silica gel chromatography | |
| -NMR Shift | δ 8.1 ppm (formyl proton) | |
| Thermal Stability (TGA) | Decomposition onset ~150°C |
Table 2 : Computational Modeling Protocols
| Task | Software/Tool | Basis Set |
|---|---|---|
| DFT Energy Optimization | Gaussian 16 | B3LYP/6-31G* |
| Solvent Effects | COSMO-RS | Default parameters |
| Transition State Analysis | Q-Chem | M06-2X/cc-pVDZ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
